molecular formula C22H22N8O4S B11380674 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 931377-10-5

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

カタログ番号: B11380674
CAS番号: 931377-10-5
分子量: 494.5 g/mol
InChIキー: LWLLANBTBBAOJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name of this compound reflects its complex polycyclic architecture. The parent structure originates from a 7H-purine core modified at positions 1 and 3 with methyl groups, and at positions 2 and 6 with ketone functionalities. The acetamide substituent at position 7 connects to a 1,3,4-thiadiazole ring through a nitrogen atom. This thiadiazole moiety further links to a 5-oxopyrrolidine group bearing a 2-methylphenyl substituent.

The structural interpretation reveals three distinct domains:

  • Xanthine derivative core : 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine
  • Thiadiazole-acetamide bridge : N-(1,3,4-thiadiazol-2-yl)acetamide
  • Arylpyrrolidinyl extension : 5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]

This arrangement creates a conjugated system with potential hydrogen-bonding sites at the purine diketone and pyrrolidinone oxygen atoms.

CAS Registry Number and Alternative Chemical Identifiers

The compound has been assigned the following standardized identifiers:

Identifier Type Value Source
CAS Registry Number 931377-10-5 CAS Common Chemistry
PubChem CID 16489298 PubChem
DTXSID DTXSID201102110 PubChem
STK ID STK288589 PubChem
AKOS ID AKOS022052154 PubChem

Molecular Formula and Weight Analysis

The molecular composition and mass characteristics are detailed below:

Property Value
Molecular Formula C₂₂H₂₂N₈O₄S
Exact Mass 494.5 g/mol
Monoisotopic Mass 494.1483 Da
Heavy Atom Count 35
Formal Charge 0

The formula C₂₂H₂₂N₈O₄S corresponds to a molecular architecture containing:

  • 22 carbon atoms
  • 22 hydrogen atoms
  • 8 nitrogen atoms
  • 4 oxygen atoms
  • 1 sulfur atom

This composition results in a moderately polar molecule (calculated LogP ≈ 1.8) with potential for both hydrophilic and lipophilic interactions.

Synonymous Designations in Chemical Databases

The compound appears under multiple designations in chemical repositories:

Database Synonym
PubChem STK288589; AKOS003388673; DTXSID201102110
ChEMBL Screening compound (ID not specified)
CAS 1,2,3,6-Tetrahydro-1,3-dimethyl-N-[5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-7H-purine-7-acetamide
Sigma-Aldrich 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

These synonyms demonstrate the challenges in standardizing nomenclature for complex heterocyclic compounds. The variations often reflect:

  • Different numbering systems for purine derivatives
  • Alternative approaches to naming branched substituents
  • Database-specific formatting conventions.

A comparative analysis of naming conventions reveals:

IUPAC vs. Commercial Name Comparison  
-------------------------------------  
Systematic: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide  
Commercial: STK288589 (emphasizes screening library origin)  

特性

CAS番号

931377-10-5

分子式

C22H22N8O4S

分子量

494.5 g/mol

IUPAC名

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H22N8O4S/c1-12-6-4-5-7-14(12)30-9-13(8-16(30)32)19-25-26-21(35-19)24-15(31)10-29-11-23-18-17(29)20(33)28(3)22(34)27(18)2/h4-7,11,13H,8-10H2,1-3H3,(H,24,26,31)

InChIキー

LWLLANBTBBAOJP-UHFFFAOYSA-N

正規SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C

製品の起源

United States

準備方法

Cyclocondensation of Urea Derivatives

The purine scaffold is synthesized via cyclocondensation of 4,5-diaminopyrimidine-2,6-diol with dimethylurea under acidic conditions.
Reaction Conditions :

  • Solvent : Glacial acetic acid.

  • Catalyst : Conc. H<sub>2</sub>SO<sub>4</sub> (0.5 eq).

  • Temperature : 110°C, 6 hr.

  • Yield : 78%.

Mechanism : Acid-catalyzed cyclization facilitates the formation of the xanthine-like core, with subsequent N-methylation using methyl iodide in DMF (Table 1).

Table 1: Optimization of Purine Core Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEtOHAcOHAcOH
Catalyst (eq)0.3 H<sub>2</sub>SO<sub>4</sub>0.5 H<sub>2</sub>SO<sub>4</sub>0.5 H<sub>2</sub>SO<sub>4</sub>
Time (hr)866
Yield (%)657878

Synthesis of the Thiadiazole-Pyrrolidinone Moiety

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is formed via cyclization of 1-(2-methylphenyl)-5-oxopyrrolidin-3-carboxylic acid with thiosemicarbazide in the presence of POCl<sub>3</sub>.
Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:thiosemicarbazide).

  • Reagent : POCl<sub>3</sub> (3 eq).

  • Temperature : 80°C, 4 hr.

  • Yield : 82%.

Mechanism : POCl<sub>3</sub> acts as both a dehydrating agent and cyclization promoter, facilitating the formation of the 1,3,4-thiadiazole ring (Scheme 1).

Functionalization with Pyrrolidinone

The pyrrolidinone substituent is introduced via a nucleophilic substitution reaction using 1-(2-methylphenyl)pyrrolidin-3-amine and bromoacetyl chloride.
Reaction Conditions :

  • Base : Triethylamine (2 eq).

  • Solvent : Dichloromethane, 0°C.

  • Yield : 75%.

Coupling of Purine and Thiadiazole Fragments

Chloroacetylation of the Purine Core

The purine derivative is functionalized with chloroacetyl chloride to form 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide.
Reaction Conditions :

  • Solvent : THF, 0°C → RT.

  • Base : Pyridine (1.5 eq).

  • Yield : 85%.

Nucleophilic Substitution with Thiadiazole Amine

The chloroacetyl intermediate reacts with 5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-amine under basic conditions.
Reaction Conditions :

  • Solvent : DMF, 60°C.

  • Base : K<sub>2</sub>CO<sub>3</sub> (2 eq).

  • Time : 12 hr.

  • Yield : 68%.

Solvent-Free Mechanochemical Synthesis

Twin-Screw Extrusion for Scalable Production

Recent advances in solvent-free synthesis using twin-screw extruders enable continuous production of metal-organic frameworks (MOFs) and organic compounds. Applied to the target compound:

  • Advantages : Eliminates solvent waste, enhances space-time yield (STY: 144 × 10<sup>3</sup> kg/m<sup>3</sup>/day).

  • Conditions :

    • Screw Speed : 200 rpm.

    • Residence Time : 2 min.

    • Temperature : 120°C.

Table 2: Comparison of Traditional vs. Mechanochemical Synthesis

ParameterSolution-PhaseMechanochemical
Solvent Volume500 mL/g0 mL/g
Reaction Time12 hr2 min
Yield (%)6872
Purity (%)9598

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).

  • Purity : >98% (HPLC).

  • Recovery : 89%.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, purine-H), 7.45–7.12 (m, 4H, aryl-H), 4.02 (s, 2H, CH<sub>2</sub>CO), 3.41 (s, 3H, NCH<sub>3</sub>).

  • HRMS : m/z 495.1512 [M+H]<sup>+</sup> (calc. 495.1508).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the thiadiazole ring reduce coupling efficiency. Mitigated by using DMF as a polar aprotic solvent.

  • Oxidative Degradation : The purine core is sensitive to light and oxygen. Reactions conducted under N<sub>2</sub> atmosphere.

  • Scale-Up Limitations : Traditional solution-phase methods suffer from low STY. Mechanochemical extrusion addresses this .

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine and thiadiazole moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that it can effectively target various cancer cell lines, leading to a decrease in cell viability and proliferation rates.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of bacteria and fungi. Studies have demonstrated that it possesses notable inhibitory activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. Research focusing on its mechanism of action suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position it as a potential therapeutic agent for inflammatory diseases.

Pharmacological Insights

Mechanism of Action
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleic acid metabolism and signal transduction pathways. This could explain its broad-spectrum activity against various biological targets.

Case Studies
Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : Research conducted by Pharmaceutical Biology reported that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.
  • Anti-inflammatory Research : A publication in European Journal of Pharmacology explored the anti-inflammatory effects of related purine derivatives and found that they significantly reduced edema in animal models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growthJournal of Medicinal Chemistry
AntimicrobialEffective against MRSA and other pathogensPharmaceutical Biology
Anti-inflammatoryReduces pro-inflammatory cytokinesEuropean Journal of Pharmacology

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways affected by this compound .

類似化合物との比較

Purine-Acetamide Derivatives

  • 2-(1,3-Dimethyl-2,6-dioxo-purin-7-yl)-N-(1-phenylethyl)acetamide (CAS: 332117-32-5) Structure: Shares the purine-acetamide backbone but substitutes the thiadiazol group with a phenylethyl moiety. Properties: Lower molecular weight (MW: 327.34 g/mol vs. target compound’s estimated ~480 g/mol) and increased lipophilicity (LogP ~2.1) due to the aromatic phenylethyl group. Lacks the thiadiazole’s hydrogen-bonding capacity, reducing solubility in polar solvents . Activity: Demonstrates moderate adenosine A2A receptor antagonism in preclinical models .
  • HC-030031 (CAS: 349085-38-7) Structure: Features an isopropylphenyl group instead of the thiadiazol-pyrrolidinone substituent. Properties: MW = 357.35 g/mol; LogP = 3.3. The isopropylphenyl group enhances membrane permeability but reduces aqueous solubility. Activity: Potent TRPA1 antagonist (IC₅₀ = 6.3 μM) used in pain and inflammation studies. The target compound’s thiadiazol-pyrrolidinone group may confer distinct target selectivity due to steric and electronic differences .

Thiadiazol-Acetamide Analogues

  • N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide Structure: Replaces the purine core with a triazinoquinazoline system but retains the thiadiazole-acetamide linkage. Properties: MW = 435.48 g/mol; higher polarity due to the triazinoquinazoline sulfhydryl group. Activity: Exhibits anti-inflammatory activity comparable to celecoxib (COX-2 IC₅₀ = 0.8 μM) .
  • 2-(1,3-Dimethyl-2,6-dioxo-purin-7-yl)-N-(pyridin-3-yl)acetamide (CAS: 332117-57-4)

    • Structure : Substitutes thiadiazol with pyridin-3-yl, introducing a basic nitrogen.
    • Properties : MW = 314.30 g/mol; LogP = 1.2. The pyridine ring improves solubility (25 mg/mL in PBS) but reduces metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP Solubility (μg/mL) Key Substituents Biological Activity
Target Compound ~480 (estimated) ~2.8 <10 (aqueous) Thiadiazol-pyrrolidinone Under investigation
HC-030031 357.35 3.5 15 (DMSO) Isopropylphenyl TRPA1 antagonist (IC₅₀ = 6.3 μM)
CAS: 332117-57-4 314.30 1.2 250 (PBS) Pyridin-3-yl Unreported
N-(5-Isobutyl-thiadiazol) 435.48 2.9 50 (DMSO) Triazinoquinazoline-thio COX-2 inhibitor (IC₅₀ = 0.8 μM)

Key Observations :

  • The target compound’s thiadiazol-pyrrolidinone group balances lipophilicity (LogP ~2.8) and polarity, optimizing blood-brain barrier penetration while retaining moderate solubility.
  • Compared to HC-030031, the absence of a highly lipophilic isopropylphenyl group may reduce off-target interactions .

生物活性

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on existing research findings and case studies.

The molecular formula of the compound is C13H14N6O4, with a molecular weight of approximately 318.29 g/mol. The compound features a purine core and a thiadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H14N6O4
Molecular Weight318.29 g/mol
InChIInChI=1S/C13H14N6O4/c1-7...
SMILESN(C1=NOC(=C1)C)C(CN1C2=C(N(C(N(C)C2=O)=O)C)N=C1)=O

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of purine and thiadiazole have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A study conducted on related compounds demonstrated IC50 values ranging from 0.296 μM to 0.617 μM against specific cancer cell lines, suggesting that modifications in the molecular structure can enhance anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the thiadiazole ring is known to enhance the antimicrobial properties of organic compounds. In vitro assays revealed that this class of compounds could inhibit the growth of various bacterial strains, including resistant strains .

The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and metabolic pathways in pathogens. The structural similarity to nucleobases allows these compounds to interfere with DNA replication and RNA transcription processes.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving human lung cancer cells (C38 cell line), several derivatives were tested. The results indicated that specific modifications led to enhanced cytotoxicity with EC50 values ranging between 2.9 μM and 16.7 μM .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL. This suggests a promising avenue for developing new antibiotics derived from this chemical scaffold .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction efficiency be enhanced using computational methods?

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. Cross-validation using X-ray crystallography (as demonstrated in thiazolo-pyrimidine derivatives ) provides unambiguous structural confirmation. For dynamic systems, variable-temperature NMR or density functional theory (DFT) simulations can resolve tautomeric equilibria . Rigorous purification via preparative HPLC or column chromatography is critical to isolate stereoisomers or byproducts that skew spectral interpretations .

What strategies are recommended for analyzing tautomeric behavior in the thiadiazole and purine moieties?

The thiadiazole and purine groups may exhibit thione-thiol or keto-enol tautomerism. Combined experimental-computational workflows are essential:

  • Experimental : Use UV-Vis spectroscopy to monitor tautomeric shifts under varying pH or solvent polarity .
  • Computational : Employ DFT to calculate relative stability of tautomers and predict dominant forms at specific conditions .
    For example, hybrid 1,3,4-oxadiazole-acridine systems were analyzed using IR and theoretical vibrational spectra to map tautomeric states .

How should experimental parameters be designed to investigate the compound’s potential as a kinase inhibitor?

Adopt factorial design principles to systematically vary parameters like concentration, incubation time, and buffer composition . High-throughput screening with ATP-binding assays (e.g., fluorescence polarization) can identify inhibition kinetics. Cross-validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Computational docking (e.g., AutoDock Vina) pre-screens binding poses against kinase active sites, prioritizing experimental targets .

What advanced separation techniques are suitable for purifying this compound?

Membrane-based separation (e.g., nanofiltration) effectively isolates high-molecular-weight byproducts . For stereochemical resolution, chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) are recommended. Recrystallization in mixed solvents (e.g., pet-ether/ethanol) can further enhance purity, as shown in analogous acetamide syntheses .

How can AI-driven simulations accelerate the prediction of physicochemical properties?

Machine learning models trained on PubChem datasets predict solubility, logP, and bioavailability. COMSOL Multiphysics simulations model diffusion coefficients or reaction thermodynamics under varied conditions (e.g., temperature gradients) . For example, AI tools optimize solvent selection by correlating Hansen solubility parameters with experimental yield data .

What methodologies resolve contradictory bioactivity results across in vitro models?

Contradictions may stem from cell-line specificity or assay interference. Implement orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analyses of dose-response curves across models identify outliers. ICReDD’s feedback loop, where experimental data refine computational models, helps reconcile discrepancies .

How can quantum chemical calculations refine the compound’s reaction mechanism?

Transition state analysis via Gaussian or ORCA software identifies rate-limiting steps in multi-component reactions . For example, Fukui indices pinpoint nucleophilic/electrophilic sites in heterocyclic intermediates. Coupling these insights with kinetic studies (e.g., stopped-flow spectroscopy) validates proposed mechanisms .

What are best practices for ensuring data integrity in multi-step synthesis?

Use electronic lab notebooks (ELNs) with blockchain-based encryption to track synthetic steps and raw data . Replicate critical steps (e.g., coupling reactions) across independent batches. Implement QC checkpoints via LC-MS or FTIR at each stage, as done in oxadiazole derivative syntheses .

How do solvent polarity and temperature influence pyrrolidin-3-yl-thiadiazole linkage stereochemistry?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring cis-adducts, while non-polar solvents may promote trans-isomers. Temperature modulates activation energy: lower temperatures favor kinetic products, whereas higher temperatures drive thermodynamic control. Design of Experiments (DoE) matrices systematically map these variables, as applied in thiadiazolo-pyrimidine crystallography studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。